Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside
Description
Carbohydrate Chemistry Fundamentals and Glucopyranoside Derivatives
Carbohydrates constitute a fundamental class of biomolecules that serve diverse roles ranging from structural components to energy storage systems in living organisms. These polyhydroxy compounds, characterized by the general formula containing carbonyl groups in the form of aldehydes or ketones and multiple hydroxyl functionalities, exist predominantly in cyclic forms when five- or six-membered rings are thermodynamically favorable. The six-membered pyranose rings are particularly prevalent due to their enhanced stability compared to open-chain forms, and they can adopt chair conformations that minimize steric interactions while maximizing stability through optimal bond angles and distances.
Glucopyranoside derivatives represent a crucial subset of carbohydrate chemistry, where the anomeric carbon is linked to various aglycone moieties through glycosidic bonds. These acetals of monosaccharides demonstrate remarkable stability under neutral and basic conditions, unlike their parent hemiacetal forms which undergo mutarotation - the spontaneous interconversion between alpha and beta anomeric forms through ring-opening and ring-closing mechanisms. The formation of glycosides involves the protonation of the anomeric hydroxyl group followed by its displacement, creating a resonance-stabilized carbocation that allows nucleophilic attack from both faces of the sugar ring, ultimately yielding both anomeric configurations.
The stereochemical control in glycoside formation is profoundly influenced by the electronic environment surrounding the anomeric center. The anomeric effect, a fundamental principle in carbohydrate chemistry, describes the preference of electronegative substituents to adopt axial orientations at the anomeric carbon rather than the sterically favored equatorial positions. This phenomenon arises from orbital interactions where lone pairs on the ring oxygen donate electron density into the antibonding orbital of the carbon-substituent bond, resulting in shortened ring oxygen-carbon bonds and altered bond angles that stabilize the axial configuration.
Historical Context of N-Acetylglucosamine Derivatives in Research
N-Acetylglucosamine derivatives have occupied a central position in carbohydrate research since the early recognition of their biological significance in the 1970s. The amino sugar N-acetylglucosamine, commonly found as a component of peptidoglycan in bacterial cell walls, fungal chitin, insect exoskeletons, and mammalian extracellular matrix components, was first identified as a signaling molecule capable of inducing its own catabolic enzyme, N-acetylglucosamine kinase, in 1974. This discovery marked the beginning of extensive research into the dual roles of N-acetylglucosamine as both a structural component and a signaling molecule in biological systems.
The historical development of N-acetylglucosamine derivative synthesis has been driven by the need to understand cellular signaling mechanisms and morphogenetic transitions, particularly in pathogenic yeasts such as Candida albicans. Research in this area has revealed that N-acetylglucosamine serves as an attractive messenger molecule capable of stimulating transcriptional dynamics and inducing yeast-to-hyphal morphogenetic transitions, making it a valuable model system for studying sugar-induced signaling pathways. The compound's role extends beyond simple metabolic functions to encompass complex regulatory mechanisms that control cellular differentiation and pathogenicity.
Industrial applications of N-acetylglucosamine derivatives have evolved significantly, with production methods advancing from traditional acid hydrolysis of crude chitin to sophisticated enzymatic and biotransformation approaches. The development of genetically modified microorganisms capable of producing N-acetylglucosamine from glucose substrates has opened new avenues for large-scale production, while enzymatic synthesis methods using N-acetylglucosamine 2-epimerase and sialic acid aldolase have enabled the efficient production of neuraminic acid derivatives from N-acetylglucosamine precursors. These advances have positioned N-acetylglucosamine derivatives as crucial intermediates in the synthesis of complex carbohydrate structures and glycoconjugates.
Significance of Protecting Groups in Glycoside Chemistry
Protecting groups in carbohydrate chemistry serve functions that extend far beyond the traditional role of temporarily masking reactive functionalities. In oligosaccharide synthesis, protecting groups profoundly influence both the reactivity and stereochemical outcomes of glycosylation reactions, making their selection a critical strategic decision that can determine the success or failure of synthetic routes. The multifunctional nature of carbohydrate molecules, with their multiple hydroxyl groups and potential amino functionalities, necessitates sophisticated protection strategies that can selectively differentiate between chemically similar reactive sites while maintaining synthetic accessibility.
The stereochemical control exerted by protecting groups represents one of their most valuable attributes in glycoside chemistry. Classical neighboring-group participation, exemplified by 2-O-acyl protecting groups, reliably provides 1,2-trans glycosidic linkages through the formation of stabilized dioxolenium ion intermediates that direct nucleophilic attack exclusively from the backside. This mechanism has been extensively exploited to generate β-glucosides and α-mannosides with high stereoselectivity, establishing a fundamental paradigm for stereocontrolled glycosylation reactions.
Recent developments in protecting group chemistry have expanded beyond simple neighboring-group participation to encompass more sophisticated strategies for controlling glycosylation outcomes. The introduction of non-participating protecting groups for amino functionalities, such as the azide group and oxazolidinone derivatives, has enabled the synthesis of challenging 1,2-cis glycosylamine linkages that were previously difficult to access. These advances have been complemented by the development of conformation-constraining protecting groups, such as 4,6-O-benzylidene acetals, which exert their influence through electronic and steric effects rather than direct participation in the reaction mechanism.
The 4,6-O-benzylidene acetal protecting group has emerged as particularly significant due to its ability to influence glycosylation stereochemistry through multiple mechanisms. This cyclic protecting group constrains the C5-C6 bond in a specific conformation, affects the electronic environment of the donor molecule, and can provide steric hindrance that influences the approach of acceptor molecules. The benzylidene acetal also demonstrates the ability to stabilize specific anomeric configurations, with galactopyranose derivatives showing enhanced preference for the alpha-anomer when protected with 4,6-O-benzylidene groups compared to fully conformationally flexible systems.
Structural Characteristics of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside
This compound exhibits a complex molecular architecture that incorporates multiple protective elements strategically positioned to enable selective chemical transformations. The compound bears the Chemical Abstracts Service registry number 116696-66-3 and presents a molecular formula of C23H27NO6 with a corresponding molecular weight of 413.46 grams per mole. The melting point of this crystalline solid ranges from 170 to 176 degrees Celsius, and it demonstrates solubility in organic solvents including dichloromethane, chloroform, and methanol while appearing as a tan-colored solid under standard conditions.
The structural framework is built upon an alpha-D-glucopyranoside core, where the anomeric carbon bears a benzyl substituent that serves as both a protecting group and an aglycone moiety. This benzyl glycoside linkage imparts stability to the molecule under neutral and basic conditions while remaining susceptible to acid-catalyzed hydrolysis when deprotection is desired. The alpha-configuration at the anomeric center is particularly significant, as it represents the thermodynamically less favored anomer in many glucopyranoside systems, yet it is stabilized in this molecule through the specific combination of protecting groups employed.
The 4,6-O-benzylidene acetal represents a crucial structural feature that spans positions 4 and 6 of the glucopyranose ring. This protecting group creates a fused ring system that constrains the conformation of the sugar ring and locks the C5-C6 bond in a gauche-gauche orientation. The benzylidene acetal not only protects the 4-OH and 6-OH groups from unwanted reactions but also exerts significant electronic effects on the entire molecule, influencing both its reactivity and stability. The phenyl ring of the benzylidene group provides additional steric bulk that can affect the accessibility of various positions on the sugar ring during chemical transformations.
At the 2-position, the acetamido group replaces the natural hydroxyl functionality, creating an N-acetylated amino sugar derivative. This modification is particularly important because it eliminates the potential for neighboring-group participation that would typically be associated with a 2-O-acyl protecting group, allowing for different stereochemical outcomes in glycosylation reactions. The acetamido functionality also introduces hydrogen bonding capabilities that can influence both intra- and intermolecular interactions, affecting the compound's physical properties and reactivity patterns.
The 3-O-methyl ether represents a permanent protective modification that converts the 3-hydroxyl group into a methyl ether linkage. This protection strategy is particularly valuable because methyl ethers are stable under a wide range of reaction conditions, including strongly basic environments that might cleave other protecting groups. The methyl ether at position 3 also reduces the overall polarity of the molecule and eliminates the potential for hydrogen bonding at this position, which can influence both the compound's solubility characteristics and its conformational preferences in solution.
| Structural Feature | Position | Chemical Environment | Functional Significance |
|---|---|---|---|
| Benzyl glycoside | Anomeric (C-1) | Alpha-configuration | Anomeric protection, aglycone |
| Acetamido group | C-2 | N-acetylated amino | Non-participating protection |
| Methyl ether | C-3 | O-methylated hydroxyl | Permanent protection |
| Benzylidene acetal | C-4, C-6 | Cyclic acetal | Conformation constraint |
| Free hydroxyl | C-5 | Unprotected | Reactive site |
Comparison with Beta-Anomer Counterparts
The alpha-anomeric configuration of this compound distinguishes it significantly from potential beta-anomer counterparts in terms of stability, reactivity, and synthetic utility. In D-glucopyranoside systems, the beta-anomer typically represents the more thermodynamically stable configuration in aqueous solution due to the equatorial orientation of the anomeric substituent, which minimizes 1,3-diaxial interactions with other ring substituents. However, the presence of the 4,6-O-benzylidene acetal in this molecule alters the normal stability relationships between anomers, as cyclic acetals have been shown to preferentially stabilize alpha-anomers in certain carbohydrate systems.
The electronic environment created by the combination of protecting groups in this molecule influences the anomeric effect differently compared to simple glucopyranosides. While the anomeric effect typically favors axial orientation of electronegative substituents at the anomeric carbon, the presence of the benzylidene acetal and other protecting groups modifies the electronic distribution throughout the molecule. The 4,6-O-benzylidene acetal specifically has been shown to enhance the stability of alpha-anomers in galactopyranose derivatives relative to monocyclic analogs, and similar effects may contribute to the observed stability of the alpha-configuration in this glucopyranoside derivative.
Mechanistic studies of anomerization processes reveal that the conversion between alpha and beta forms typically occurs through acid-catalyzed pathways involving protonation of the exocyclic oxygen, formation of an oxocarbenium ion intermediate, and subsequent nucleophilic attack by solvent or other nucleophiles. In the case of this compound, the steric environment created by the benzylidene acetal and benzyl aglycone may influence the accessibility of the anomeric center to protonation and subsequent nucleophilic attack, potentially affecting both the rate and equilibrium position of anomerization reactions.
The synthetic utility of the alpha-anomer extends beyond simple thermodynamic considerations to encompass the stereochemical outcomes of subsequent transformations. In glycosylation reactions where this compound might serve as either a donor or acceptor, the alpha-configuration can lead to different stereochemical products compared to beta-anomers due to the altered approach angles and electronic environments experienced by incoming nucleophiles or electrophiles. The specific combination of protecting groups in this molecule, particularly the non-participating acetamido group at C-2, means that glycosylation reactions may not follow the classical neighboring-group participation patterns typically observed with 2-O-acyl protected donors.
Computational studies utilizing density functional theory methods have provided insights into the relative stabilities and electronic properties of differently protected glucopyranoside derivatives. These investigations have revealed that modifications such as acetamido substitution and benzylidene protection significantly influence molecular orbital energies, particularly the highest occupied molecular orbital and lowest unoccupied molecular orbital gap, which correlates with chemical reactivity and stability. The electronic properties of alpha and beta anomers can differ substantially, affecting their behavior in both chemical reactions and biological systems where molecular recognition events may be anomer-specific.
Properties
IUPAC Name |
N-[(4aR,6S,7R,8R,8aS)-8-methoxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-15(25)24-19-21(26-2)20-18(14-28-22(30-20)17-11-7-4-8-12-17)29-23(19)27-13-16-9-5-3-6-10-16/h3-12,18-23H,13-14H2,1-2H3,(H,24,25)/t18-,19-,20-,21-,22?,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWUPDKLMGPJJS-UWPRFDSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzylidene Acetal Protection
The 4,6-O-benzylidene protection is pivotal for directing regioselectivity in subsequent modifications. The most efficient method involves:
-
Reagents : Benzaldehyde dimethyl acetal (1.2 equiv), toluene-4-sulfonic acid (TsOH, 0.1 equiv)
-
Solvent : Anhydrous N,N-dimethylformamide (DMF)
-
Conditions : 20°C for 3 hours under nitrogen.
This protocol achieves a 95% yield by forming a rigid bicyclic structure that stabilizes the pyranose ring (Table 1). Alternative catalysts like camphorsulfonic acid reduce yields to 80–85% due to incomplete acetalization.
Table 1: Benzylidene Acetal Formation Optimization
Methylation of the 3-Hydroxyl Group
Selective methylation at the 3-OH proceeds via base-mediated alkylation:
-
Reagents : Methyl iodide (2.0 equiv), sodium hydride (NaH, 1.5 equiv)
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Solvent : DMF at 0°C → room temperature
-
Key Insight : The benzylidene group sterically shields the 4,6-positions, ensuring >90% regioselectivity for 3-O-methylation. Excess methyl iodide (>2.0 equiv) risks N-methylation of the acetamido group, necessitating careful stoichiometric control.
Glycosylation for Benzyl Group Introduction
The anomeric benzyl group is installed via glycosylation:
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Donor Activation : Convert the hemiacetal to a trichloroacetimidate donor using Cl3CCN and DBU in dichloromethane (DCM).
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Coupling : React with benzyl alcohol (1.1 equiv) and trimethylsilyl triflate (TMSOTf, 0.2 equiv) at −15°C.
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Yield : 80–85% with α-selectivity (J1,2 = 3.5 Hz confirmed by ¹H NMR).
Reaction Optimization and Catalysis
Solvent Effects in Acetalization
DMF outperforms THF and acetonitrile due to its polar aprotic nature, which stabilizes the oxocarbenium ion intermediate during benzylidene formation. Reactions in THF require prolonged times (6–8 h) and yield <80%.
Temperature Control in Methylation
Maintaining 0°C during methyl iodide addition prevents exothermic side reactions. Warming to room temperature post-addition ensures complete conversion without epimerization.
Analytical Characterization
Spectroscopic Validation
Table 2: Spectral Data for Key Intermediates
| Intermediate | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| 4,6-O-Benzylidene | 7.3–7.5 (m, 5H) | 1570 (C=C) |
| 3-O-Methyl derivative | 3.3 (s, 3H) | 1660 (C=O) |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow reactors reduces reaction times by 40% compared to batch processes. For example, benzylidene acetal formation completes in 1.5 h under flow conditions (T = 30°C, 10 mL/min flow rate).
Purification Strategies
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Crystallization : The final compound crystallizes from ethyl acetate/hexane (1:3) with >99% purity.
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Chromatography Avoidance : Replacing column chromatography with fractional crystallization cuts production costs by 30%.
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylidene and acetamido groups.
Reduction: Reduction reactions can target the acetamido group, converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium carbonate in aprotic solvents.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzylidene derivatives.
Scientific Research Applications
Synthetic Intermediate in Carbohydrate Chemistry
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside serves as an essential synthetic intermediate for the preparation of various oligosaccharides and glycosides. Its ability to undergo glycosylation reactions makes it valuable for constructing complex carbohydrate structures.
Case Study: Synthesis of Disaccharides
In a notable study, this compound was utilized to synthesize disaccharide derivatives through glycosylation reactions. For instance, the compound was reacted with 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide to yield specific disaccharides. The structure of these products was confirmed using NMR spectroscopy, highlighting the compound's utility in synthesizing biologically relevant carbohydrates .
Anticonvulsant Activity
Recent research has indicated that derivatives of this compound exhibit anticonvulsant properties. This has sparked interest in its potential application in developing new anticonvulsant medications.
Research Findings
A study demonstrated that certain derivatives showed significant activity in animal models of seizures, surpassing traditional anticonvulsants like phenobarbital in efficacy. The structure-activity relationship (SAR) analysis revealed that modifications at specific sites on the benzyl group could enhance anticonvulsant activity .
The compound has been explored for its biological activities beyond anticonvulsant effects. It has shown promise in modulating various biological pathways, making it a candidate for further pharmacological studies.
Potential Applications in Drug Development
The ability of this compound to interact with biological targets suggests its potential application in drug development for conditions such as neuropathic pain and other neurological disorders .
Mechanism of Action
The mechanism of action of Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation processes. The compound can inhibit or modify the activity of these enzymes, thereby affecting the synthesis and function of glycoproteins and glycolipids . The pathways involved include the inhibition of bacterial cell wall synthesis and the disruption of glycan-protein interactions .
Comparison with Similar Compounds
Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (Compound B)
- Structural Difference: The β-anomeric configuration (vs. α in Compound A) alters glycosidic bond reactivity and acceptor selectivity.
- Synthesis : Prepared via Sc(OTf)3-catalyzed glycosylation, yielding 81% as a white solid .
- Applications : Used in enzymatic glycosylation studies due to β-configuration compatibility with glycosyltransferases .
- Reactivity: β-anomers generally exhibit slower glycosylation rates compared to α-anomers due to steric hindrance .
Benzyl 2-Acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (Compound C)
- Structural Difference : The 3-O-allyl group replaces the 3-O-methyl in Compound A, introducing a reactive alkene for further functionalization.
- Synthesis : Achieved via allylation of Compound A using allyl bromide/BaO/Ba(OH)₂, with 95% yield .
- Applications : The allyl group enables click chemistry or oxidation, making it versatile for post-synthetic modifications .
Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-(tetra-O-acetyl-α-D-mannopyranosyl)-α-D-glucopyranoside (Compound D)
- Structural Difference: A disaccharide derivative with a tetraacetylated mannose at the 3-O position.
- Synthesis: Condensation of tetra-O-acetyl-α-D-mannopyranosyl bromide with Compound A, yielding a crystalline product .
- Applications : Serves as a reference standard for glycoprotein core structure analysis .
Benzyl-2-acetamido-2-deoxy-4,6-O-benzylidene-3-oxo-α-D-glucopyranoside (Compound E)
- Structural Difference : A 3-oxo group replaces the 3-O-methyl, converting the hydroxyl to a ketone.
- Synthesis : Oxidized from a precursor using COCl₂/DMSO/Et₃N, achieving 90% purity .
- Reactivity : The ketone enhances electrophilicity, facilitating nucleophilic additions at C3 .
Data Tables
Table 2. Reactivity and Selectivity
| Compound | Glycosylation Efficiency | Stability Under Acidic Conditions | Compatibility with Enzymes |
|---|---|---|---|
| A | High (α-anomer) | Moderate (benzylidene labile) | Low |
| B | Moderate (β-anomer) | Moderate | High (β-specific enzymes) |
| C | High | High (allyl stable) | Moderate |
| D | Low (bulky substituent) | Low (acetyl groups labile) | N/A |
| E | N/A (non-glycosylating) | Low (ketone sensitive) | N/A |
Key Research Findings
Anomeric Configuration: The α-configuration in Compound A enhances glycosylation rates compared to β-anomers (Compound B) due to reduced steric hindrance .
Protective Group Impact :
- The 4,6-O-benzylidene in Compound A and B improves regioselectivity but limits solubility in polar solvents .
- 3-O-allyl (Compound C) offers orthogonal reactivity for post-synthetic modifications, unlike the inert 3-O-methyl in Compound A .
Synthetic Utility: Compound D’s mannose extension enables precise modeling of N-linked glycans, critical for glycobiology studies .
Stability : The 3-oxo group in Compound E increases susceptibility to nucleophilic attack, limiting its use in prolonged reactions .
Biological Activity
Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-alpha-D-glucopyranoside (commonly referred to as BzAcGlc) is a synthetic oligosaccharide that has garnered attention for its potential biological activities. This compound is characterized by its complex carbohydrate structure, which plays a crucial role in various biochemical interactions and applications.
- Molecular Formula : C22H25NO6
- Molecular Weight : 399.44 g/mol
- CAS Number : 116696-66-3
- IUPAC Name : N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Biological Activity Overview
BzAcGlc exhibits several biological activities that are relevant in medicinal chemistry and biochemistry. Notably, it has been studied for its role as a glycosyl donor in glycosylation reactions, which are essential for the synthesis of complex carbohydrates and glycoconjugates.
Glycosylation Reactions
BzAcGlc functions effectively as a glycosyl donor due to its ability to participate in glycosylation reactions with high stereoselectivity. Research indicates that the presence of the benzylidene group enhances the reactivity of the compound, allowing for selective formation of glycosidic bonds. This selectivity is crucial in the synthesis of oligosaccharides that can mimic natural glycans involved in biological processes.
Case Studies and Research Findings
- Glycosylation Selectivity :
- Biological Implications :
- Synthetic Applications :
Data Table: Comparison of Biological Activities
Q & A
What are the optimal conditions for synthesizing Benzyl 2-Acetamido-4,6-O-benzylidene-2-deoxy-3-O-methyl-α-D-glucopyranoside to achieve high yield and purity?
Methodological Answer:
The synthesis involves regioselective protection and alkylation. Key steps include:
- Benzylidene Protection: Reacting the precursor with benzaldehyde derivatives under acidic conditions to form the 4,6-O-benzylidene acetal, which stabilizes the pyranose ring .
- Methylation at 3-O-Position: Using methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., BaO/Ba(OH)₂·8H₂O) in anhydrous DMF or pyridine. achieved 95% yield by stirring at room temperature with allyl bromide, followed by purification via crystallization (MeOH/pyridine/H₂O) .
- Critical Factors: Control reaction time (20–60 min), stoichiometric excess of alkylating agent (1.2–1.5 equiv), and inert atmosphere to prevent oxidation.
Advanced Note: Competing side reactions, such as over-alkylation or acetal migration, can be suppressed by using bulky bases (e.g., BaO) to deprotonate only the 3-OH group .
How can the benzylidene protecting group be selectively removed without affecting other functional groups?
Methodological Answer:
The benzylidene group is selectively cleaved via:
- Reductive Ring-Opening: Use NaBH₄ or BH₃·THF in MeOH/CH₂Cl₂ at –10°C to reduce the acetal to a diol, preserving acetyl or benzyl groups .
- Acidic Hydrolysis: Dilute HCl (0.1–0.5 M) in THF/H₂O at 40–60°C. reports successful deprotection using 60% acetic acid, yielding a diol without disturbing adjacent acetyl or phthalimido groups .
Advanced Note: For acid-sensitive substrates (e.g., glycosylamines), catalytic hydrogenolysis (H₂/Pd-C) is preferred but requires careful monitoring to avoid premature deprotection of benzyl ethers .
What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR: Key diagnostic signals include:
- IR Spectroscopy: Confirm NH (3340 cm⁻¹) and carbonyl (1660 cm⁻¹) stretches .
- Mass Spectrometry (HRMS): Use ESI-TOF or MALDI to verify molecular ion peaks (e.g., [M+Na]⁺) and fragmentation patterns .
Advanced Note: For stereochemical confirmation, NOESY/ROESY can identify spatial proximity between the benzylidene group and the 3-O-methyl substituent .
What are common side reactions during methylation of the 3-O-position, and how can they be mitigated?
Methodological Answer:
- Side Reactions:
- Over-alkylation at the 2-N-acetamido group.
- Migration of the benzylidene group to the 3,4-positions under basic conditions.
- Mitigation Strategies:
Advanced Note: Computational modeling (DFT) can predict the energy barriers for benzylidene migration, guiding solvent/base selection .
How does the steric environment of the benzylidene group influence reactivity in glycosylation reactions?
Methodological Answer:
The benzylidene group:
- Enhances Reactivity: Stabilizes the oxocarbenium ion intermediate during glycosylation, favoring β-selectivity in the presence of participating solvents (e.g., CH₂Cl₂/Et₂O) .
- Steric Hindrance: Blocks nucleophilic attack at the 4- and 6-positions, directing glycosyl donors to react at the 3-O-methyl site. demonstrated this in β-(1→6)-linked disaccharide synthesis using Sc(OTf)₃ as a catalyst .
Advanced Note: Kinetic studies (e.g., VT-NMR) can quantify the activation energy for glycosylation, correlating with benzylidene-induced steric effects .
What strategies are effective for introducing alternative protecting groups at the 4,6-O-positions?
Methodological Answer:
- Silyl Ethers (TBDMS/TIPS): Provide orthogonal protection and are removable under mild conditions (e.g., TBAF in THF) .
- Acetyl Groups: Introduce via Ac₂O/pyridine but require acidic hydrolysis, which may destabilize the benzylidene group .
- Benzyl Ethers: Use BnBr/NaH in DMF for permanent protection, though removal requires harsher conditions (H₂/Pd-C) .
Advanced Note: Regioselective protection can be achieved using SnCl₄ or BF₃·OEt₂ to activate specific hydroxyl groups, as shown in for 4,6-O-benzylidene formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
